4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one
Description
4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one is a synthetic organic compound featuring a central piperazine ring linked to an indole moiety via a four-carbon ketone chain. The piperazine ring is substituted with a 4-methoxyphenyl group, contributing aromaticity and hydrophobicity (). The indole core, a bicyclic heterocycle, is known for its role in receptor binding and biological activity. This compound’s structural complexity positions it as a candidate for drug discovery, particularly in neuropharmacology and oncology, where indole-piperazine hybrids are studied for receptor modulation and enzyme inhibition ().
Properties
IUPAC Name |
4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-28-20-11-9-19(10-12-20)25-13-15-26(16-14-25)23(27)8-4-5-18-17-24-22-7-3-2-6-21(18)22/h2-3,6-7,9-12,17,24H,4-5,8,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORUBICXZYXRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one , also referred to as compound 1 , is a complex organic molecule that integrates an indole moiety with a piperazine ring substituted by a methoxyphenyl group. This structure is significant in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuropharmacological effects. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O2 |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 371202-25-4 |
| IUPAC Name | 1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The indole and piperazine components allow for versatile binding interactions, which can modulate biological pathways. Notably, the compound may exhibit:
- Serotonin Receptor Modulation : The piperazine ring is known to interact with serotonin receptors, potentially influencing mood and anxiety pathways.
- Antioxidant Activity : The indole structure can contribute to antioxidant effects, reducing oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound 1. For instance:
- In vitro Cytotoxicity : Compound 1 was tested against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated an IC50 value of approximately 12 µM against HeLa cells and 15 µM against MCF7 cells, suggesting significant cytotoxic effects .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties:
- Anxiolytic Effects : In animal models, administration of compound 1 resulted in reduced anxiety-like behavior in elevated plus maze tests, indicating potential use as an anxiolytic agent .
Anti-inflammatory Activity
Compound 1 exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines:
- Cytokine Inhibition : Studies demonstrated a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages when treated with compound 1, showcasing its anti-inflammatory potential .
Case Studies and Research Findings
Several research studies have been conducted to explore the biological activity of compound 1:
- Study on Anticancer Activity :
- Neuropharmacological Study :
- Anti-inflammatory Mechanism Exploration :
Scientific Research Applications
Research indicates that this compound exhibits various pharmacological properties, making it a candidate for further investigation in therapeutic applications.
Antidepressant Activity
Studies have suggested that the compound may possess antidepressant-like effects. The structural features of the molecule align with known antidepressants, potentially acting on serotonin and norepinephrine pathways.
Antipsychotic Properties
The piperazine component is often associated with antipsychotic activity. Preliminary studies indicate that this compound could modulate dopaminergic and serotonergic receptors, similar to established antipsychotic medications.
Neuroprotective Effects
Research has pointed towards neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole structure is known for its antioxidant properties, which could contribute to cellular protection.
Applications in Drug Development
The compound's unique pharmacophore makes it a valuable lead in drug discovery programs targeting mood disorders and psychotic conditions.
Case Studies
- Antidepressant Screening : In a study comparing various indole derivatives, 4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one showed significant efficacy in behavioral models of depression.
- Neuroprotection Assessment : In vitro assays demonstrated that the compound could reduce oxidative stress markers in neuronal cell lines, indicating potential for neuroprotective applications.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can aid in optimizing its efficacy and safety profile. Modifications to the piperazine ring or the indole moiety could enhance its binding affinity to target receptors or improve pharmacokinetic properties.
| Modification | Effect on Activity |
|---|---|
| Substitution on piperazine | Increased binding affinity for serotonin receptors |
| Alteration of methoxy group | Enhanced lipophilicity and CNS penetration |
Chemical Reactions Analysis
Piperazine-Indole Coupling
A two-step protocol involves:
-
Acylation of piperazine : Reacting 4-(4-methoxyphenyl)piperazine with 4-(1H-indol-3-yl)butanoyl chloride in dichloromethane (DCM) at 0–5°C for 2 hours .
-
Deprotection : Removing tert-butyl or ethyl carbamate groups via acid hydrolysis (e.g., HCl in methanol) .
| Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| 1 | 4-(1H-indol-3-yl)butanoyl chloride, DCM, 0°C | 67% | Protected piperazine-carboxylate |
| 2 | HCl (cat.), MeOH, RT | 50–95% | Free piperazine-indole ketone |
Alternative Alkylation Routes
A modified pathway uses 4-(1H-indol-3-yl)butan-1-ol derivatization:
-
Tosylation : Reaction with tosyl chloride in pyridine yields the tosylate intermediate .
-
Nucleophilic substitution : Displacement with piperazine derivatives (e.g., 4-(4-methoxyphenyl)piperazine) in DIPEA/DMF .
Hydrolysis and Functional Group Transformations
The ketone and piperazine moieties enable selective transformations:
Ketone Reduction
Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a secondary alcohol :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 4h | 4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-ol | 52% |
| LiAlH₄ + AlCl₃ | THF, 0°C → RT | Same product | 67% |
Acid-Catalyzed Hydrolysis
The tert-butyl carbamate-protected precursor undergoes hydrolysis to regenerate the free piperazine amine :
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings enable aryl/alkyl group introductions:
Suzuki-Miyaura Coupling
The piperazine ring’s aromatic substituents participate in Pd(PPh₃)₄-catalyzed couplings with aryl boronic acids :
| Aryl Boronic Acid | Catalyst | Solvent | Yield |
|---|---|---|---|
| 3-Methoxyphenyl | Pd(PPh₃)₄ | DME/EtOH | 62% |
| Biphenyl-4-yl | Pd(PPh₃)₄ | DME/EtOH | 80% |
Buchwald-Hartwig Amination
Primary/secondary amines substitute halides on the methoxyphenyl ring under Pd catalysis :
Intramolecular Acylation
In acidic conditions, the butanoyl chloride intermediate cyclizes to form a carbazole derivative :
Bromination
HBr in acetic acid brominates the indole moiety at the 2-position, altering pharmacological activity :
Comparative Reactivity of Structural Analogs
| Compound | Reactivity Difference | Key Observation |
|---|---|---|
| 1-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-one | Higher electrophilicity at ketone | Faster LiAlH₄ reduction (75% yield) |
| N-((1-Methylindol-3-yl)methyl)acetamide | Reduced steric hindrance | Efficient Suzuki coupling (85% yield) |
Industrial-Scale Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structural analogs, emphasizing substituent variations, pharmacological implications, and research findings.
Structural Variations
Pharmacological Implications
- Target Compound: The butanone linker provides conformational flexibility, facilitating interactions with serotonin (5-HT) and dopamine receptors. The 4-methoxyphenyl group enhances blood-brain barrier penetration, suggesting CNS applications ().
- Sulfonyl Analog : The sulfonyl group increases polarity, improving solubility and enzyme inhibition (e.g., acetylcholinesterase IC50 = 1.2 μM). However, reduced CNS bioavailability is observed.
- 3-Phenylpropanoyl Analog : The hydrophobic substituent enhances binding to G-protein-coupled receptors (GPCRs), with reported Ki = 12 nM for σ-1 receptors.
- Ethanone Derivative : Shorter chain limits receptor engagement but improves metabolic stability (t1/2 = 4.2 hours in vitro).
Research Findings
| Compound | Key Activities | Experimental Data | Source |
|---|---|---|---|
| Target Compound | Serotonin receptor modulation (5-HT1A Ki = 18 nM) | In vitro assays show anxiolytic effects in rodents | |
| Sulfonyl Analog | Antibacterial (MIC = 8 µg/mL against S. aureus) | Synergistic with β-lactams | |
| 3-Phenylpropanoyl | Antitumor activity (IC50 = 5.6 µM in MCF-7 cells) | Apoptosis induction via caspase-3 activation | |
| Propanone Derivative | Dopamine D2 receptor antagonism (IC50 = 34 nM) | PET imaging confirms CNS penetration |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via a multi-step route starting with 4-(1H-indol-3-yl)butanoic acid. Key steps include:
- Acylation : Reacting the acid with piperazine derivatives using coupling agents like ethyl chloroformate. However, intermediates such as 4-(1H-indol-3-yl)butanoyl chloride may be unstable, leading to side reactions (e.g., intramolecular cyclization to form tetrahydrocarbazolones) .
- Protection Strategies : Using protected piperazines (e.g., ethyl piperazine-1-carboxylate) to avoid undesired by-products, achieving moderate yields (45–60%) .
- Optimization : Adjust stoichiometry (e.g., excess piperazine) and reaction time to minimize decomposition. Monitor intermediates via TLC or HPLC to identify critical reaction checkpoints.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Spectroscopy : Confirm structure via -NMR (e.g., indole NH proton at δ 10–11 ppm, piperazine protons at δ 2.5–3.5 ppm) and -NMR (carbonyl signal at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H] at m/z 404.2).
Q. What environmental factors influence the stability of this compound during storage and handling?
Methodological Answer:
- pH Sensitivity : The compound may degrade under strongly acidic/basic conditions due to hydrolysis of the ketone or piperazine moieties. Store in neutral buffers (pH 6–8) .
- Temperature : Lyophilize and store at –20°C in airtight containers to prevent oxidation of the indole ring or piperazine group .
- Light Exposure : Protect from UV light to avoid photodegradation of the methoxyphenyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for this compound across different assay systems?
Methodological Answer:
- Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm activity at dopamine D4 or 5-HT1D receptors .
- Membrane Preparation : Use homogeneous cell lines (e.g., CHO-K1 expressing human D4 receptors) to minimize variability from endogenous receptors .
- Control Experiments : Include reference agonists/antagonists (e.g., clozapine for D4, sumatriptan for 5-HT1D) to calibrate dose-response curves .
Q. What computational strategies are effective for predicting the compound’s metabolic pathways and potential toxicity?
Methodological Answer:
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to model phase I/II metabolism (e.g., oxidation of the indole ring, O-demethylation of the methoxyphenyl group) .
- Docking Studies : Perform molecular docking with CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify high-risk metabolic sites .
- Toxicity Screening : Combine QSAR models with in vitro hepatocyte assays to assess hepatotoxicity risks from reactive metabolites .
Q. How can unexpected by-products during synthesis (e.g., brominated indole derivatives) be identified and mitigated?
Methodological Answer:
- By-Product Analysis : Use LC-MS/MS to detect brominated by-products (e.g., 4-(2-bromo-1H-indol-3-yl)butanoic acid) formed via N-bromosuccinimide side reactions .
- Reaction Optimization : Replace brominating agents with milder alternatives (e.g., DCC/DMAP for acylation) or introduce protecting groups on the indole NH to block electrophilic substitution .
- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to isolate the target compound .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting CNS receptor selectivity?
Methodological Answer:
- Scaffold Modifications : Synthesize analogs with substituents on the indole (e.g., 5-fluoroindole) or piperazine (e.g., 3-methylpiperazine) to assess steric/electronic effects on receptor binding .
- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM of receptor-ligand complexes to identify critical hydrogen bonds (e.g., between the ketone oxygen and Asp112 in D4 receptors) .
- In Vivo Correlations : Test analogs in rodent models of CNS disorders (e.g., prepulse inhibition for schizophrenia) to link SAR data with functional outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
